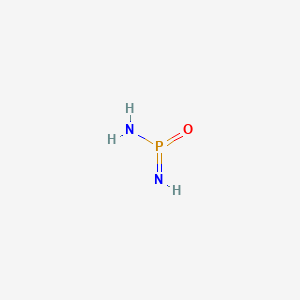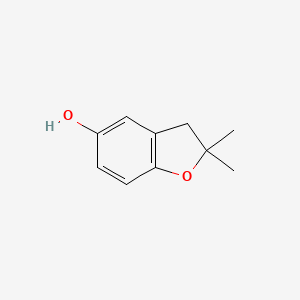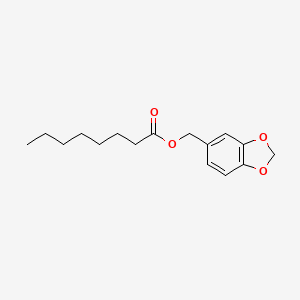![molecular formula C21H25NO3 B14721961 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-51-8](/img/structure/B14721961.png)
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a heptyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide to form 4-heptyloxyphenol.
Formation of the Imine Linkage: The 4-heptyloxyphenol is then reacted with 4-formylbenzoic acid under acidic conditions to form the imine linkage, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic acid: Similar structure but lacks the imine linkage.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality.
4-(Heptyloxy)phenylboronic acid: Similar structure with boronic acid functionality.
Uniqueness
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid is unique due to the presence of both the heptyloxy group and the imine linkage, which confer specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
15012-51-8 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(4-heptoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24/h7-14,16H,2-6,15H2,1H3,(H,23,24) |
InChI Key |
NPVHJKPYGZUIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


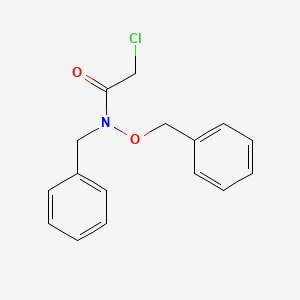
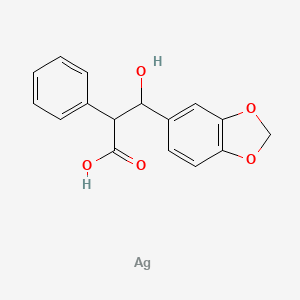
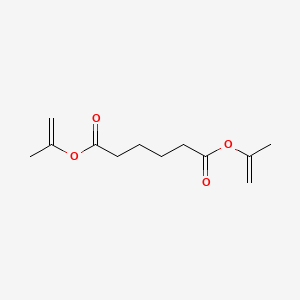
![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
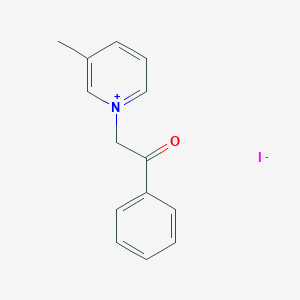
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
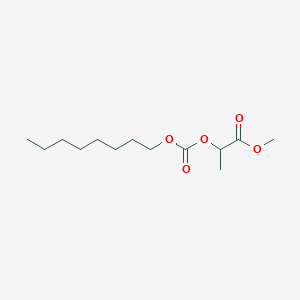
silane](/img/structure/B14721922.png)

